molecular formula C7H10N2O B8753098 (2-Amino-6-methylpyridin-4-yl)methanol

(2-Amino-6-methylpyridin-4-yl)methanol

Cat. No.: B8753098
M. Wt: 138.17 g/mol
InChI Key: RCONZKFCIVRDLY-UHFFFAOYSA-N
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Description

(2-Amino-6-methylpyridin-4-yl)methanol is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molar mass of 138.17 g/mol . Its structure features a pyridine ring substituted with an amino group at position 2, a methyl group at position 6, and a hydroxymethyl group at position 4 (Figure 1).

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2-amino-6-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

RCONZKFCIVRDLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methylpyridin-4-yl)methanol typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 2-Amino-6-methylpyridine-4-carboxylic acid.

    Reduction: 2-Amino-6-methylpyridine-4-methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-6-methylpyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-6-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (2-Amino-6-methylpyridin-4-yl)methanol can be contextualized by comparing it to pyridine and pyrimidine derivatives with analogous substituents. Below is a detailed analysis:

Pyridine-Based Amine Derivatives
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₇H₁₀N₂O 2-amino, 6-methyl, 4-hydroxymethyl Intermediate in drug synthesis; polar due to -OH group
(2-Aminopyridin-4-yl)methanol C₆H₈N₂O 2-amino, 4-hydroxymethyl Lacks 6-methyl group; reduced steric hindrance, higher solubility in polar solvents
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) C₁₂H₂₀N₂S 2-amino, 4-methyl, 6-alkyl chain Bulkier substituents enhance lipophilicity; tested as nitric oxide synthase inhibitor

Key Findings :

  • Compound 33 (from ) demonstrates that alkylation at position 6 enhances bioactivity, suggesting that substituent bulkiness may influence target binding in medicinal applications .
Chlorinated and Substituted Pyridine Methanol Derivatives
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₁₀H₁₃ClNO₃ 2-chloro, 3-dimethoxymethyl, 4-hydroxymethyl Chlorine enhances electrophilicity; dimethoxy group stabilizes ring conformation

Key Findings :

  • The chloro substituent in this analog increases electrophilicity at position 2, making it reactive toward nucleophilic aromatic substitution—a property absent in the amino-substituted target compound .
  • The dimethoxymethyl group introduces steric and electronic effects that could hinder rotational freedom compared to the simpler methyl group in this compound .
Pyrimidine and Complex Heterocyclic Analogues
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Phenol, 2-(2-amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl) C₁₅H₁₄N₆O Pyrimidine core with amino and phenol groups Potential kinase inhibitor; enhanced π-π stacking due to fused rings
2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one C₁₁H₁₁ClN₆O Chloropyridine-pyrimidine hybrid; nitro and cyano groups Antibacterial activity; complex hydrogen-bonding network

Key Findings :

  • Pyrimidine derivatives (e.g., ) exhibit enhanced π-π interactions due to planar structures, unlike pyridine-based compounds, which may prioritize hydrogen bonding .
  • The hybrid structure in highlights how chloro and cyano groups can diversify reactivity, enabling applications in antimicrobial agents—a niche less explored for the target compound .

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